8,13-Dihydroxyoctadeca-9,11-dienoic acid
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Overview
Description
8,13-Dihydroxyoctadeca-9,11-dienoic acid is a fatty acid derivative known for its unique structure and properties. It belongs to the class of octadecadienoic acids and is characterized by the presence of hydroxyl groups at the 8th and 13th positions, along with double bonds at the 9th and 11th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,13-dihydroxyoctadeca-9,11-dienoic acid typically involves the hydroxylation of octadecadienoic acid derivatives. One common method includes the use of specific enzymes or chemical catalysts to introduce hydroxyl groups at the desired positions. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective hydroxylation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using microorganisms capable of producing the desired hydroxylated fatty acids. These processes are optimized for yield and purity, often involving downstream purification steps such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 8,13-Dihydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 8,13-dioxooctadeca-9,11-dienoic acid.
Reduction: Formation of 8,13-dihydroxyoctadecanoic acid.
Substitution: Formation of various ester or ether derivatives.
Scientific Research Applications
8,13-Dihydroxyoctadeca-9,11-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of 8,13-dihydroxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The hydroxyl groups and double bonds play a crucial role in its biological activity, influencing its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
9,12-Octadecadienoic acid:
13-Hydroxyoctadeca-9,11-dienoic acid: Similar structure but with a single hydroxyl group at the 13th position.
9,10,13-Trihydroxyoctadec-11-enoic acid: Contains three hydroxyl groups and a single double bond
Uniqueness: 8,13-Dihydroxyoctadeca-9,11-dienoic acid is unique due to its specific hydroxylation pattern and the presence of conjugated double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
156927-00-3 |
---|---|
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
8,13-dihydroxyoctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-6-11-16(19)13-9-10-14-17(20)12-7-4-5-8-15-18(21)22/h9-10,13-14,16-17,19-20H,2-8,11-12,15H2,1H3,(H,21,22) |
InChI Key |
HIEIDLBUOKMENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=CC(CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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